

# 6-Hydroxyluteolin CAS number and chemical identifiers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Hydroxyluteolin

Cat. No.: B091113

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## 6-Hydroxyluteolin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of **6-Hydroxyluteolin**, a flavonoid of interest for its potential therapeutic applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activities, and associated experimental methodologies.

### Chemical Identity and Properties

**6-Hydroxyluteolin**, a member of the flavone class of flavonoids, is structurally characterized by a 2-phenylchromen-4-one backbone.<sup>[1]</sup> Its systematic IUPAC name is 2-(3,4-dihydroxyphenyl)-5,6,7-trihydroxychromen-4-one. The key chemical identifiers and properties of **6-Hydroxyluteolin** are summarized in the table below for easy reference.

| Identifier        | Value   | Source     |
|-------------------|---|------------|
| CAS Number        | 18003-33-3  | PubChem[2] |
| Molecular Formula | C <sub>15</sub> H <sub>10</sub> O <sub>7</sub>  | PubChem[2] |
| Molecular Weight  | 302.23 g/mol  | PubChem[2] |
| PubChem CID       | 5281642   | PubChem[2] |
| SMILES            | <chem>C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O</chem>   | PubChem[2] |
| InChI             | InChI=1S/C15H10O7/c16-7-2-1-6(3-8(7)17)11-4-9(18)13-12(22-11)5-10(19)14(20)15(13)21/h1-5,16-17,19-21H | PubChem[2] |
| Synonyms          | 5,6,7,3',4'-Pentahydroxyflavone, 6-OH-Luteolin, Demethylpedalitin                                     | PubChem[2] |

## Biological Activities and Therapeutic Potential

**6-Hydroxyluteolin** has demonstrated a range of biological activities that suggest its potential as a therapeutic agent. Its antioxidant, anti-inflammatory, and neuroprotective properties are of particular interest to the scientific community.

### Antioxidant Activity

As a flavonoid, **6-Hydroxyluteolin** possesses potent antioxidant properties, which are attributed to its chemical structure. These properties enable it to scavenge free radicals and reduce oxidative stress, a key factor in the pathogenesis of numerous diseases. The antioxidant capacity of **6-Hydroxyluteolin** can be evaluated using various in vitro assays.

### Anti-inflammatory Effects

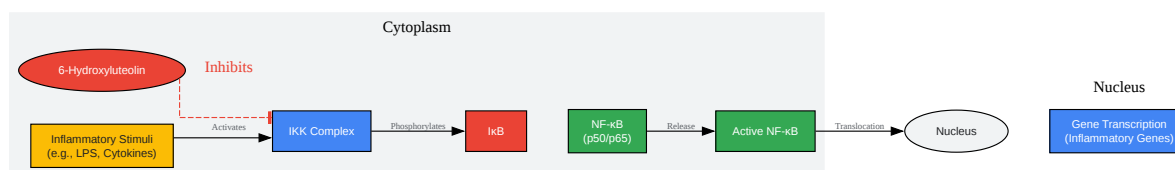
Chronic inflammation is a hallmark of many diseases. Studies on the parent compound, luteolin, suggest that **6-Hydroxyluteolin** may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[3][4] These pathways include the Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[3][4][5][6]

## Neuroprotective Potential

The neuroprotective effects of flavonoids are increasingly being recognized. Research on luteolin suggests that **6-Hydroxyluteolin** may protect neuronal cells from damage induced by neurotoxins and oxidative stress.[7] This protection is potentially mediated through the regulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[8][9]

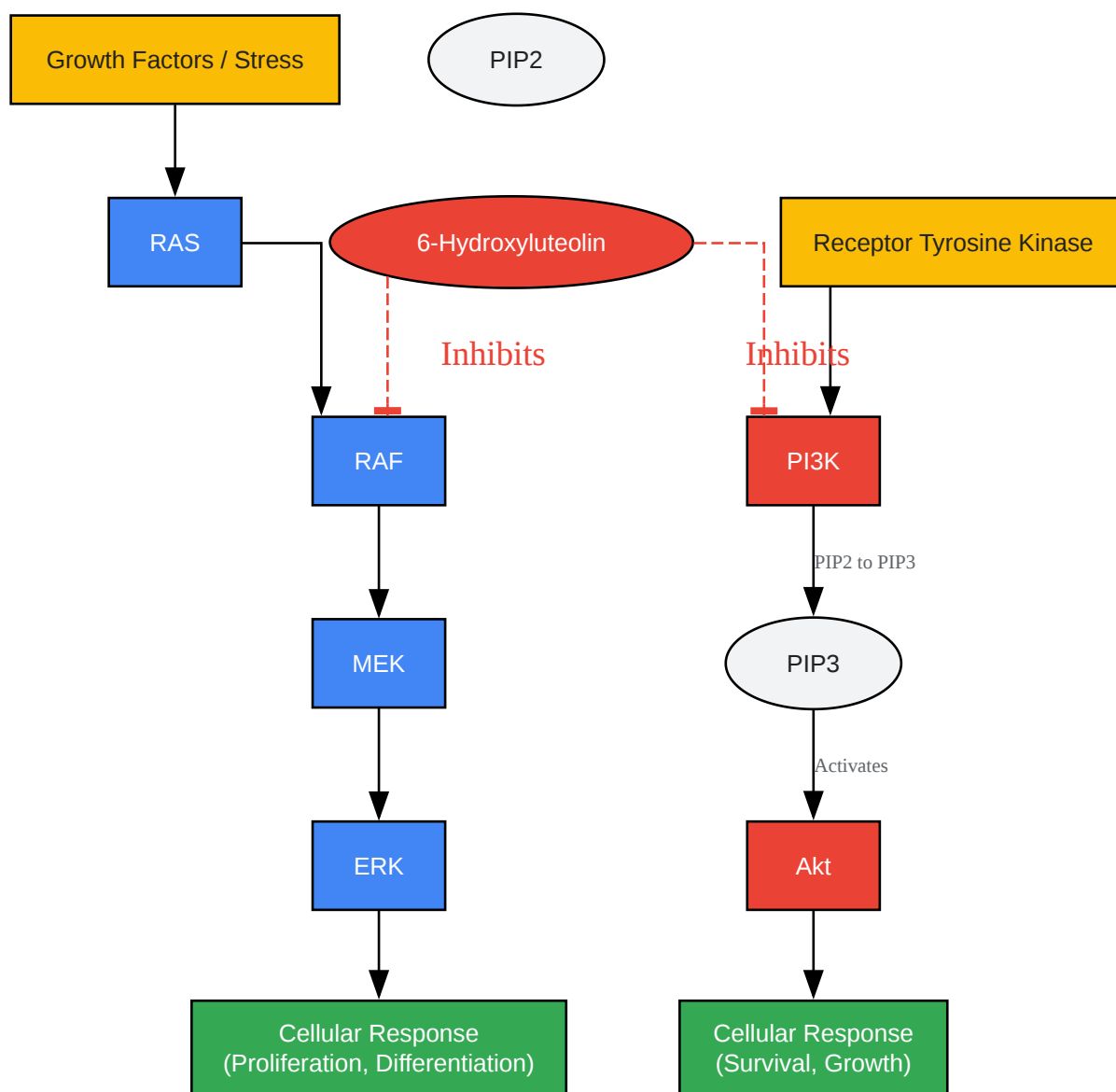
## Key Signaling Pathways

The therapeutic effects of **6-Hydroxyluteolin** are believed to be mediated through its interaction with several key intracellular signaling pathways. Based on studies of the closely related flavonoid luteolin, the following pathways are of significant interest.



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Figure 1: Proposed inhibition of the NF- $\kappa$ B signaling pathway by **6-Hydroxyluteolin**.



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Figure 2: Potential modulation of MAPK and PI3K/Akt signaling pathways by **6-Hydroxyluteolin**.

## Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of **6-Hydroxyluteolin**'s biological activities.

## Isolation and Purification of 6-Hydroxyluteolin

**6-Hydroxyluteolin** and its glycosides can be isolated from various plant sources, such as *Salvia plebeia* and *Athrixia phylicoides*.<sup>[10][11]</sup> A general procedure involves solvent extraction followed by chromatographic separation.

- **Extraction:** Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, often using maceration or Soxhlet techniques.<sup>[12]</sup>
- **Fractionation:** The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.
- **Chromatography:** Final purification is typically achieved using column chromatography techniques, such as countercurrent chromatography (CCC) or high-performance liquid chromatography (HPLC) with a C18 column.<sup>[10]</sup> The identity and purity of the isolated compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).<sup>[10]</sup>

## Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging activity of a compound.

- **Principle:** The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
- **Procedure:**
  - Prepare a stock solution of **6-Hydroxyluteolin** in a suitable solvent (e.g., methanol or ethanol).
  - Prepare a fresh solution of DPPH in the same solvent.
  - In a 96-well plate or cuvettes, mix various concentrations of the **6-Hydroxyluteolin** solution with the DPPH solution.

- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- Ascorbic acid or Trolox is commonly used as a positive control.
- The percentage of radical scavenging activity is calculated using the formula: % Scavenging =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$  where  $A_{\text{control}}$  is the absorbance of the DPPH solution without the sample, and  $A_{\text{sample}}$  is the absorbance of the DPPH solution with the sample.

## Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.

- Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
- Procedure:
  - Seed cells in a 96-well plate and allow them to adhere overnight.
  - Treat the cells with various concentrations of **6-Hydroxyluteolin** for a specified duration.
  - After treatment, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
  - Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
  - Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a plate reader.

- Cell viability is expressed as a percentage of the untreated control cells.

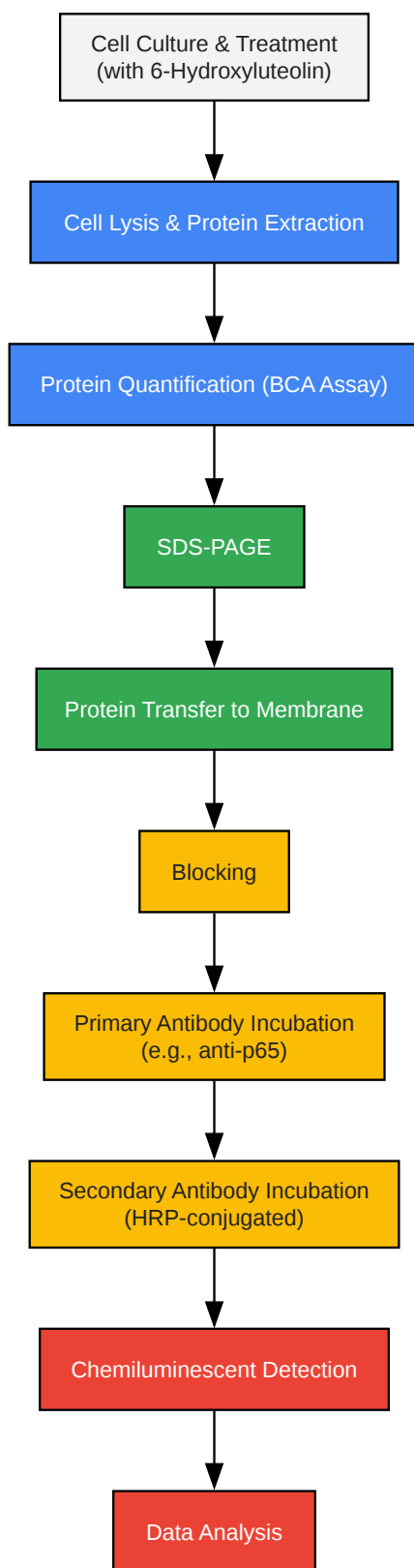
## Analysis of Protein Expression: Western Blotting for NF- $\kappa$ B

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the general steps for analyzing the activation of the NF- $\kappa$ B pathway by examining the levels of key proteins.

- Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
- Procedure:
  - Cell Lysis: Treat cells with **6-Hydroxyluteolin** and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.
  - Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
  - Gel Electrophoresis: Separate the proteins by size on an SDS-polyacrylamide gel (SDS-PAGE).
  - Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
  - Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
  - Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p65, anti-I $\kappa$ B $\alpha$ ).
  - Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

- Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.
- Analysis: The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g.,  $\beta$ -actin or GAPDH) is used to normalize the results.





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Figure 3: A representative experimental workflow for Western blot analysis of NF-κB.

## Conclusion

**6-Hydroxyluteolin** is a promising natural compound with multifaceted biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a foundational resource for researchers by consolidating key chemical information, outlining its known biological effects, and detailing relevant experimental protocols. The provided diagrams of signaling pathways and experimental workflows are intended to facilitate a deeper understanding and guide future research in this area. As the body of evidence for the bioactivities of **6-Hydroxyluteolin** grows, it may emerge as a valuable lead compound in the development of novel therapies for a range of diseases.

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- To cite this document: BenchChem. [6-Hydroxyluteolin CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091113#6-hydroxyluteolin-cas-number-and-chemical-identifiers]

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